molecular formula C16H21F2N3O3 B5562968 4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

Cat. No. B5562968
M. Wt: 341.35 g/mol
InChI Key: VOVURROSUXBXPR-UHFFFAOYSA-N
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Description

4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C16H21F2N3O3 and its molecular weight is 341.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.15509786 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity and Enantioselective Reactions

A study by Desimoni et al. (2005) synthesized a new pyridine-2,6-bis(oxazoline) from a reaction involving related compounds, which served as efficient and flexible lanthanide-based catalysts for enantioselective reactions. This research shows the potential of related structures in catalysis, particularly in reactions requiring high enantioselectivity (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).

Antimicrobial Activity

Compounds synthesized from reactions involving pyridinyl and related functional groups were evaluated for their antimicrobial activities by Bayrak et al. (2009). This study indicates the relevance of pyridinyl-containing compounds in the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Oxidative Cyclization and Carbonylation Reactions

Bacchi et al. (2005) explored the oxidative carbonylation reactions of 4-yn-1-ones, leading to various heterocyclic derivatives, demonstrating the versatility of pyridinyl-containing compounds in synthetic organic chemistry and the potential for creating diverse molecular architectures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Stereoselective Synthesis and Atropisomerism

Research on the stereoselective synthesis of 4-pyridyl-3-(1-pyridinio)-3,4-trans-1,2,3,4-tetrahydropyridines by Shestopalov et al. (1993) highlights the potential for creating atropisomeric compounds, which are of interest in the development of drugs and materials with specific optical properties (Shestopalov, Bogomolova, Rodinovskaja, Litvinov, Bujnicki, Mikołajczyk, Nesterov, & Struchkov, 1993).

properties

IUPAC Name

(3,5-difluoropyridin-2-yl)-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O3/c17-12-7-13(18)14(19-8-12)15(22)21-5-6-24-11-16(23,10-21)9-20-3-1-2-4-20/h7-8,23H,1-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVURROSUXBXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=C(C=C(C=N3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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